Synthesis and characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Synthesis and characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
An In-depth Technical Guide to the Synthesis and Characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and robust, self-validating protocols.
Strategic Imperative: The Benzisoxazole Scaffold
Benzisoxazole derivatives are privileged heterocyclic motifs that form the core of numerous pharmaceuticals and agrochemicals.[1][2] Their significance lies in a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The target molecule, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.[4][5]
Synthesis: A Rationale-Driven Approach
The construction of the 3-(trifluoromethyl)benzo[d]isoxazole core requires a strategic approach. A highly effective and convergent strategy involves the cyclization of a suitably substituted o-hydroxyaryl trifluoromethyl ketone oxime. This pathway is selected for its reliability and the commercial availability of key starting materials.
Proposed Retrosynthetic Pathway
The retrosynthetic analysis reveals a two-step process from a key intermediate, 2,2,2-trifluoro-1-(2-hydroxy-3-propylphenyl)ethan-1-one. This intermediate can be synthesized from a commercially available substituted phenol.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Workflow and Experimental Protocol
The forward synthesis is designed as a three-step sequence, prioritizing yield, purity, and operational simplicity.
Caption: The forward synthetic workflow for the target compound.
Step 1: Synthesis of 2,2,2-trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one (Intermediate Ketone)
-
Rationale: A Friedel-Crafts acylation is employed to introduce the trifluoroacetyl group onto the electron-rich phenol ring. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst to activate the trifluoroacetic anhydride electrophile. The reaction is performed at a low temperature to control regioselectivity and minimize side reactions.
-
Protocol:
-
To a stirred solution of 2-propylbenzene-1,4-diol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (2.5 equivalents) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add trifluoroacetic anhydride (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.
-
Step 2: Synthesis of 2,2,2-trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one oxime (Oxime Intermediate)
-
Rationale: The ketone is converted to its corresponding oxime via condensation with hydroxylamine hydrochloride. Pyridine is used as a mild base to neutralize the HCl generated in situ and to catalyze the reaction.
-
Protocol:
-
Dissolve the intermediate ketone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).
-
Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude oxime, which can often be used in the next step without further purification.
-
Step 3: Synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (Target Compound)
-
Rationale: An intramolecular cyclization of the oxime is induced under basic conditions. The hydroxide ion facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime carbon and displacing water to form the benzisoxazole ring. This is a classic and efficient method for constructing the benzisoxazole heterocycle.[6]
-
Protocol:
-
Suspend the crude oxime intermediate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol.
-
Comprehensive Characterization
Rigorous structural elucidation and purity assessment are critical to validate the synthesis. A multi-technique approach ensures the unambiguous identification of the target compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [7][8][9] |
| Molecular Weight | 245.20 g/mol | [7][8][9] |
| CAS Number | 194608-88-3 | [7][8] |
| XLogP3 | 3.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
Characterization Workflow
Caption: Workflow for the comprehensive characterization of the title compound.
Spectroscopic and Chromatographic Data
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the synthesized compound. ¹H NMR identifies the number and environment of protons, ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Data:
| Technique | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ~9.5-10.5 | singlet (broad) | -OH |
| ~7.0-7.5 | doublet | Ar-H | |
| ~6.8-7.2 | doublet | Ar-H | |
| ~2.6-2.8 | triplet | -CH₂-CH₂-CH₃ | |
| ~1.5-1.7 | sextet | -CH₂-CH₂-CH₃ | |
| ~0.9-1.0 | triplet | -CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~160-165 | quartet (C-F coupling) | C-CF₃ |
| ~155-160 | singlet | C-OH | |
| ~110-150 | multiple singlets | Aromatic & Isoxazole Carbons | |
| ~120-125 | quartet (C-F coupling) | -CF₃ | |
| ~25-30 | singlet | -CH₂-CH₂-CH₃ | |
| ~20-25 | singlet | -CH₂-CH₂-CH₃ | |
| ~10-15 | singlet | -CH₂-CH₂-CH₃ | |
| ¹⁹F NMR | ~ -60 to -65 | singlet | -CF₃ |
3.3.2. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
-
Expected Data:
-
Calculated m/z for [M+H]⁺: 246.0736 (for C₁₁H₁₁F₃NO₂⁺)
-
Calculated m/z for [M-H]⁻: 244.0591 (for C₁₁H₉F₃NO₂⁻)
-
Key Fragmentation: Loss of propyl group, loss of CO, and fragments characteristic of the benzisoxazole ring system.
-
3.3.3. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Protocol:
-
Acquire the IR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (Propyl) |
| ~1620 | C=N stretch | Isoxazole ring |
| ~1500, ~1450 | C=C stretch | Aromatic ring |
| 1100-1300 (strong) | C-F stretch | Trifluoromethyl |
3.3.4. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for determining the purity of the final compound. A well-developed method can separate the target compound from any starting materials, intermediates, or by-products.[10]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 238 nm or 254 nm).[10][11]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp peak.
-
Conclusion and Future Outlook
This guide has detailed a logical and robust pathway for the synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, grounded in established chemical principles. The comprehensive characterization workflow provides a self-validating system to confirm the identity and purity of the final product. The successful execution of these protocols will yield a valuable chemical entity, poised for further investigation as a key intermediate in the development of novel, high-value molecules for the pharmaceutical and agrochemical industries.
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